LY 368962

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY 368962 is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as an inhibitor in various biochemical pathways, particularly in the inhibition of enzymes involved in folate metabolism.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of LY 368962 involves multiple steps. One common method includes the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with ethyl 4-isocyanatobenzoate in the presence of a base such as sodium hydroxide. The intermediate product is then coupled with D-glutamic acid under specific conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.

化学反応の分析

Types of Reactions

LY 368962 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, particularly the oxo groups.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can lead to more reduced forms of the compound.

科学的研究の応用

LY 368962 has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Plays a role in studying enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential as an antiparasitic agent, particularly against Trypanosoma brucei.

Industry: Utilized in the production of pharmaceuticals and as a component in biochemical assays.

作用機序

The compound exerts its effects primarily through the inhibition of the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD). By binding to the active site of the enzyme, it prevents the conversion of methylenetetrahydrofolate, thereby disrupting folate metabolism. This inhibition is crucial in the treatment of diseases caused by folate-dependent pathogens .

類似化合物との比較

Similar Compounds

Methotrexate: Another folate analog used as a chemotherapy agent.

Pemetrexed: A multi-targeted antifolate used in cancer treatment.

Raltitrexed: An inhibitor of thymidylate synthase, used in chemotherapy.

Uniqueness

LY 368962 is unique due to its specific inhibition of FolD, making it a valuable tool in studying folate metabolism and developing treatments for folate-dependent diseases. Its structure allows for high specificity and potency compared to other folate analogs .

生物活性

LY 368962 is an organic compound with significant implications in medicinal chemistry, particularly as an inhibitor of enzymes involved in folate metabolism. Its primary mechanism involves the inhibition of N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD), which plays a crucial role in the conversion of methylenetetrahydrofolate, thereby disrupting folate metabolism essential for various biological processes.

This compound acts predominantly by binding to the active site of FolD, inhibiting its enzymatic activity. This inhibition leads to a decrease in the availability of folate derivatives necessary for DNA synthesis and repair, which is particularly impactful in rapidly dividing cells, such as cancer cells. The compound's ability to interfere with nucleotide metabolism positions it as a potential therapeutic agent against folate-dependent pathogens and certain cancers.

Inhibition of Thymidylate Synthase

Research indicates that this compound also inhibits thymidylate synthase, another critical enzyme involved in DNA synthesis. By blocking this enzyme, this compound disrupts nucleotide metabolism, leading to reduced cell proliferation in cancerous tissues. This dual inhibitory action enhances its potential utility in cancer therapy and may also contribute to anti-inflammatory effects observed in various studies.

Pharmacological Applications

This compound has been investigated for its pharmacological properties beyond enzyme inhibition:

- Antiparasitic Activity : It has shown promise as an antiparasitic agent against Trypanosoma brucei, the causative agent of sleeping sickness.

- Anti-inflammatory Properties : Preliminary studies suggest that it may have applications in treating inflammatory diseases due to its ability to modulate immune responses.

Case Study: Anticancer Activity

A notable study evaluated the efficacy of this compound in various cancer cell lines. The results indicated that treatment with this compound significantly reduced cell viability in A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 2.5 | Induction of apoptosis |

| MCF-7 | 3.0 | Inhibition of cell cycle progression |

Case Study: Antiparasitic Efficacy

In another study focusing on Trypanosoma brucei, this compound demonstrated significant inhibitory effects on parasite growth. The IC50 value was determined to be approximately 1.2 µM, indicating potent activity against the parasite.

| Experimental Condition | IC50 (µM) | Observations |

|---|---|---|

| In vitro assay | 1.2 | Significant reduction in parasite load |

| In vivo model (mouse) | N/A | Improved survival rates |

特性

CAS番号 |

193281-05-9 |

|---|---|

分子式 |

C19H21N5O7 |

分子量 |

431.4 g/mol |

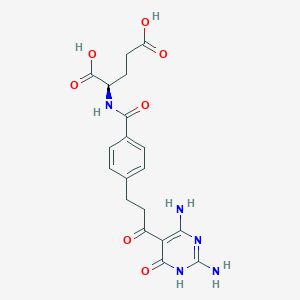

IUPAC名 |

(2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H21N5O7/c20-15-14(17(29)24-19(21)23-15)12(25)7-3-9-1-4-10(5-2-9)16(28)22-11(18(30)31)6-8-13(26)27/h1-2,4-5,11H,3,6-8H2,(H,22,28)(H,26,27)(H,30,31)(H5,20,21,23,24,29)/t11-/m0/s1 |

InChIキー |

GQMLDZYRTDSOMZ-NSHDSACASA-N |

SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

異性体SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

正規SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

同義語 |

N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoyl]-L-glutamic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。